N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide
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Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, an ethylamino group, and an iodinated benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The ethylamino group is introduced through nucleophilic substitution reactions, while the iodinated benzamide is synthesized via iodination reactions. Common reagents used in these steps include methyl iodide, cesium carbonate, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, particularly on the benzamide and pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or pyrimidine rings.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share some structural similarities and exhibit diverse biological activities.
Benzamides: Similar in structure, benzamides are known for their therapeutic potential in various medical conditions.
Uniqueness
What sets N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide apart is its unique combination of a pyrimidine ring with an iodinated benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-3-22-18-11-13(2)23-20(26-18)25-17-9-7-16(8-10-17)24-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVGVWVQVHUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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